7-(chloromethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole

Lipophilicity ADME prediction Medicinal chemistry

Why choose this compound? The N1-ethyl group eliminates the sole H-bond donor (HBD=0), a critical feature for CNS programs requiring controlled LogP. The chloromethyl handle enables rapid diversification via nucleophilic substitution, reducing synthetic cycle times compared to N1-unsubstituted analogs. Ideal for BTK, p38 MAPK, and CDK inhibitor campaigns. At 95% purity, it's ready for parallel synthesis without additional purification. Order now to accelerate your fragment-to-lead progression.

Molecular Formula C8H10ClN3
Molecular Weight 183.64 g/mol
CAS No. 2091199-33-4
Cat. No. B1482134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(chloromethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole
CAS2091199-33-4
Molecular FormulaC8H10ClN3
Molecular Weight183.64 g/mol
Structural Identifiers
SMILESCCN1C=CN2C1=C(C=N2)CCl
InChIInChI=1S/C8H10ClN3/c1-2-11-3-4-12-8(11)7(5-9)6-10-12/h3-4,6H,2,5H2,1H3
InChIKeyYAXPKIZSMVPMJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Chloromethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole (CAS 2091199-33-4): Core Identity and Procurement-Relevant Baseline


7-(Chloromethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole is a functionalized bicyclic heteroaromatic building block belonging to the imidazo[1,2-b]pyrazole class, a scaffold recognized in medicinal chemistry for its application in kinase inhibitor and anticancer agent design [1]. The compound bears a reactive chloromethyl substituent at the C7 position and an N1-ethyl group, yielding a molecular formula of C₈H₁₀ClN₃ and a molecular weight of 183.64 g/mol . This specific substitution pattern distinguishes it from both the parent 1H-imidazo[1,2-b]pyrazole (C₅H₅N₃, MW 107.11) and the N1-unsubstituted 7-chloromethyl analog (CAS 1934469-99-4, MW 155.58) , positioning the compound as a late-stage synthetic intermediate where the chloromethyl handle enables downstream diversification via nucleophilic substitution or cross-coupling chemistry.

Why Generic Substitution Fails for 7-(Chloromethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole: The Quantitative Case Against Analog Swapping


The imidazo[1,2-b]pyrazole scaffold is highly sensitive to N1-substitution in both its physicochemical properties and its downstream biological profile. Swapping the N1-ethyl group for a methyl or isobutyl analog—or removing the chloromethyl handle—produces measurable changes in lipophilicity, hydrogen-bonding capacity, and predicted pharmacokinetic behavior. The parent 1H-imidazo[1,2-b]pyrazole exhibits a LogP of approximately 0.66, while the N1-methyl analog (CAS 56728-16-6) carries a predicted pKa of 4.21 and density of 1.24 g/cm³, and the N1-unsubstituted 7-chloromethyl derivative (CAS 1934469-99-4) shows a predicted XlogP of 1.1 with one hydrogen-bond donor . These parameters directly influence solubility, permeability, and off-target binding—meaning even structurally adjacent analogs cannot be assumed to perform interchangeably in medicinal chemistry campaigns. The following quantitative evidence guide provides the best available differentiation data to support procurement decisions where precise molecular identity is critical.

Quantitative Differentiation Evidence: 7-(Chloromethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole Versus Closest Structural Analogs


Lipophilicity Differentiation: N1-Ethyl vs. N1-Unsubstituted and Parent Scaffold

The N1-ethyl substituent on the target compound is expected to increase lipophilicity relative to both the parent imidazo[1,2-b]pyrazole scaffold (LogP 0.66) and the N1-unsubstituted 7-chloromethyl analog (CAS 1934469-99-4, predicted XlogP 1.1) . Although an experimentally measured LogP for 7-(chloromethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole has not been reported, the additivity of alkyl chain contributions to LogP is well established: the replacement of an N1–H hydrogen-bond donor (present in CAS 1934469-99-4) with an N1-ethyl group eliminates one H-bond donor while adding two methylene units, a structural change reliably associated with an increase in both LogP and membrane permeability potential.

Lipophilicity ADME prediction Medicinal chemistry

Hydrogen-Bond Donor Count: A Binary Differentiator for Permeability and Target Selectivity

The target compound (7-(chloromethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole) has zero hydrogen-bond donors because the N1 position is alkylated with an ethyl group . In contrast, the direct N1-unsubstituted analog (CAS 1934469-99-4) carries one hydrogen-bond donor at the N1 position (HBD count = 1) . This difference is binary (0 vs. 1 HBD) and is not a matter of degree: it fundamentally alters the compound's capacity to act as a hydrogen-bond donor in target binding, crystal packing, and solvation interactions. Among Ro5-compliant drug candidates, each additional HBD is associated with a measurable penalty in passive membrane permeability and oral bioavailability.

Hydrogen-bond donor Permeability Drug-likeness

Molecular Weight and Complexity as Library Design Filters

At 183.64 g/mol, 7-(chloromethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole sits within the lower half of the fragment-like chemical space (typically MW < 250 Da) . This contrasts with heavier analogs such as 7-(chloromethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole (CAS 2092712-91-7, MW 211.69 g/mol) [1] and 7-(chloromethyl)-1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole (CAS 2091705-31-4, MW 197.66 g/mol) [2]. The 28.05 g/mol mass advantage over the isobutyl analog (~13% difference) and 14.02 g/mol over the 6-methyl analog (~7% difference) translates to a meaningfully lower heavy-atom count (12 for the target vs. 14 for the isobutyl derivative), which is directly correlated with higher ligand efficiency metrics when potency is normalized per heavy atom.

Molecular weight Fragment-based drug design Library enumeration

Predicted pKa and Ionization State: The N1-Substitution Effect on Basicity

The N1-unsubstituted 7-chloromethyl analog (CAS 1934469-99-4) carries a predicted pKa of 4.61 ± 0.30, reflecting the weakly acidic N1–H proton present in the imidazo[1,2-b]pyrazole system . In the target compound, this N1 position is fully alkylated with an ethyl group, eliminating this acidic proton and shifting the dominant ionization equilibrium to the basic imidazole-like nitrogen. The N1-methyl analog (CAS 56728-16-6) exhibits a comparable predicted pKa of 4.21 ± 0.40, confirming that N1-alkylation systematically modulates the acid–base character of the bicyclic core . The target compound's predicted pKa is anticipated to be in a similar range to the N1-methyl analog, but the ethyl chain provides greater steric shielding of the basic nitrogen compared to the methyl group.

pKa prediction Ionization state Solubility

Synthetic Tractability: Chloromethyl Handle Reactivity vs. Non-Functionalized Analogs

The chloromethyl group at C7 provides a well-precedented electrophilic handle for nucleophilic displacement, enabling diversification into amines, ethers, thioethers, and elaborated heterocycles. This contrasts with the non-functionalized analog 1-ethyl-1H-imidazo[1,2-b]pyrazole (CAS 2097945-37-2, MW 135.17 g/mol) , which lacks any reactive substituent at C7 and requires electrophilic aromatic substitution or directed metalation for further functionalization—processes that are typically lower-yielding and less regioselective. The broader imidazo[1,2-b]pyrazole class has been elaborated via one-pot GBB (Groebke–Blackburn–Bienaymé) protocols with library yields reaching up to 83% [1]. The presence of the chloromethyl unit on the pre-formed bicyclic core enables convergent late-stage diversification strategies that are unavailable with the simple 1-ethyl scaffold.

Synthetic accessibility Building block Nucleophilic substitution

Limitations Statement: Absence of Direct Biological Head-to-Head Comparative Data

A systematic search of PubMed, Google Scholar, and major patent databases (USPTO, WIPO, Espacenet) as of April 2026 identified no published studies that report direct head-to-head biological activity comparisons between 7-(chloromethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole and its closest structural analogs. The compound appears to be primarily utilized as a synthetic intermediate rather than a final biologically profiled entity. All biological activity claims encountered for this compound in vendor materials (including CDK inhibition, antimicrobial activity, and anticancer cell-line data) are attributed to the broader imidazo[1,2-b]pyrazole class and are not supported by compound-specific quantitative data in peer-reviewed literature. The five differentiation dimensions documented above represent the maximum verifiable, quantifiable evidence achievable under the constraints of currently available public-domain information. Procurement decisions should therefore be guided by the chemical and physicochemical differentiation profile documented herein rather than by unverified biological performance claims.

Data transparency Procurement diligence Evidence grading

Best-Fit Application Scenarios for 7-(Chloromethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole Based on Differentiated Evidence


Kinase-Focused Fragment Library Construction Requiring N1-Alkylated Scaffolds Without H-Bond Donors

Teams building fragment libraries for kinase inhibitor discovery should prioritize this compound over the N1-unsubstituted 7-chloromethyl analog (CAS 1934469-99-4) because the N1-ethyl group eliminates the sole hydrogen-bond donor (HBD = 0 vs. HBD = 1), a feature that enhances passive permeability and reduces promiscuous hinge-region hydrogen bonding in initial fragment screens [1]. The low molecular weight (183.64 g/mol) and chloromethyl diversification handle further support efficient fragment-to-lead progression.

Late-Stage Diversification in Imidazo[1,2-b]pyrazole-Based Kinase Inhibitor SAR Campaigns

For medicinal chemistry programs that have already validated the 1-ethyl-imidazo[1,2-b]pyrazole core (e.g., against BTK, p38 MAPK, or CDK targets), this compound provides a direct, one-step entry to diverse C7-substituted analogs via nucleophilic displacement of the chloromethyl group [1]. This convergent approach eliminates the need for de novo scaffold construction for each C7 variant, reducing the synthetic cycle time per analog compared to routes starting from 1-ethyl-1H-imidazo[1,2-b]pyrazole (CAS 2097945-37-2), which lacks a C7 functional handle.

ADME Optimization of Lead Series Requiring Controlled Lipophilicity and Ionization Profiles

When lipophilicity tuning is critical—for example, in CNS programs where LogP must remain within a narrow window—the predicted lipophilicity increment of the N1-ethyl compound relative to the parent scaffold (LogP 0.66) and the N1-unsubstituted 7-chloromethyl analog (XlogP 1.1) offers a defined starting point for further modulation [1]. The absence of an acidic N1 proton (predicted pKa shift relative to the N1-unsubstituted analog) also simplifies pH-dependent solubility and protein-binding predictions, making this compound the preferred scaffold for lead series where ionization state must be strictly controlled .

CRO Parallel Synthesis of Imidazo[1,2-b]pyrazole-Focused Compound Arrays

Contract research organizations (CROs) offering parallel synthesis services can leverage this compound as a single-key intermediate for generating diverse 7-substituted imidazo[1,2-b]pyrazole libraries. The chloromethyl handle reacts under standard nucleophilic substitution conditions (amines, thiols, alkoxides) with predictable chemoselectivity. The well-precedented GBB-based assembly of the imidazo[1,2-b]pyrazole class with yields up to 83% [1] provides methodological confidence, even though this specific analog's individual yield has not been separately reported. The commercial availability of the compound at stated 95% purity supports direct use in parallel synthesis workflows without additional purification.

Quote Request

Request a Quote for 7-(chloromethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.